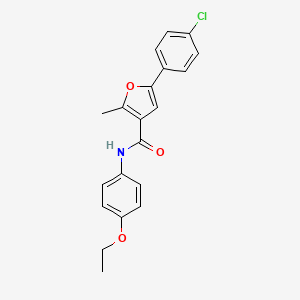
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide, also known as CMF-019, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMF-019 is a furan-based compound that has been synthesized using various methods, and it has been found to exhibit promising biological activity.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.
Starting Materials
4-chlorobenzaldehyde, 4-ethoxybenzaldehyde, 2-methylfuran-3-carboxylic acid, ethylamine, sodium borohydride, acetic anhydride, pyridine, triethylamine, N,N-dimethylformamide, chloroform, sodium hydroxide, hydrochloric acid, diethyl ether, wate
Reaction
Step 1: Synthesis of 4-(4-chlorophenyl)-2-methylfuran-3-carboxaldehyde by reacting 4-chlorobenzaldehyde with 2-methylfuran-3-carboxylic acid in the presence of sodium borohydride and acetic anhydride., Step 2: Synthesis of N-(4-ethoxyphenyl)-4-(4-chlorophenyl)-2-methylfuran-3-carboxamide by reacting 4-(4-chlorophenyl)-2-methylfuran-3-carboxaldehyde with 4-ethoxybenzaldehyde and ethylamine in the presence of pyridine and triethylamine., Step 3: Synthesis of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide by reacting N-(4-ethoxyphenyl)-4-(4-chlorophenyl)-2-methylfuran-3-carboxamide with chloroform and sodium hydroxide in the presence of N,N-dimethylformamide., Step 4: Purification of the final product by washing with hydrochloric acid, diethyl ether, and water.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide is not fully understood, but it has been proposed to act through the inhibition of various signaling pathways. 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the proliferation and survival of cancer cells. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the TGF-β signaling pathway, which is involved in the activation of fibroblasts.
Biochemische Und Physiologische Effekte
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the activation of fibroblasts and reduce the levels of collagen in fibrotic tissues.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been found to exhibit low toxicity in vitro and in vivo. However, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide. One direction is to study its efficacy in animal models of inflammatory diseases, cancer, and fibrosis. Another direction is to optimize its synthesis methods to improve its yield and purity. Furthermore, the mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide needs to be further elucidated to identify its intracellular targets. Additionally, the pharmacokinetic properties of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide need to be studied to determine its potential for clinical applications. Finally, the development of analogs of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide with improved properties could lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide is a furan-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to exhibit promising biological activity. 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has anti-inflammatory, anti-cancer, and anti-fibrotic properties, and its mechanism of action involves the inhibition of various signaling pathways. Despite some limitations for lab experiments, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has several advantages and has several future directions for research. The discovery of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide and its potential for therapeutic applications highlights the importance of chemical synthesis and the impact of small molecules in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to exhibit promising biological activity, making it a potential candidate for therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the activation of fibroblasts, which are involved in the development of fibrosis.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-24-17-10-8-16(9-11-17)22-20(23)18-12-19(25-13(18)2)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPHLEHYFUZECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2677553.png)
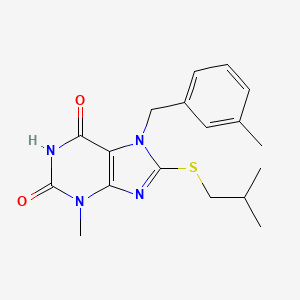
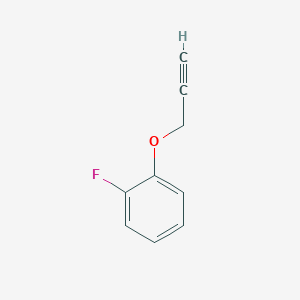
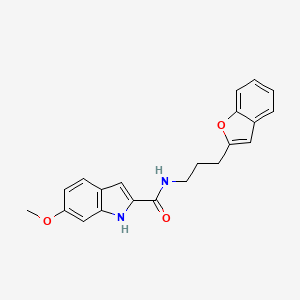
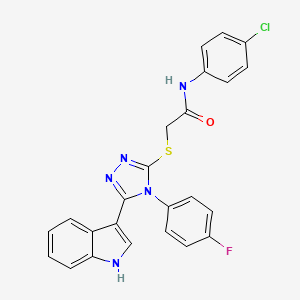
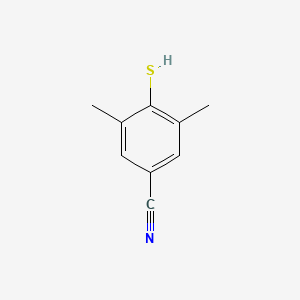
![2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2677563.png)
![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2677564.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2677565.png)

![2-[Amino-(2-oxochromen-3-yl)methylidene]propanedinitrile](/img/structure/B2677569.png)
![6-(Naphthalen-1-ylmethylsulfanyl)-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677570.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2677574.png)
![1-(2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2677575.png)